2,5-diethyl-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
Description
Thieno[2,3-d]pyrimidin-4-ones are synthesized via cyclization reactions involving thiophene and pyrimidine precursors, often yielding compounds with diverse biological activities . The specific substitution pattern of this compound—diethyl and methyl groups at positions 2, 5, and 6—suggests enhanced lipophilicity and steric bulk compared to simpler analogs.
Properties
IUPAC Name |
2,5-diethyl-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-4-7-6(3)15-11-9(7)10(14)12-8(5-2)13-11/h4-5H2,1-3H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNZBYHBESYOFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC2=C1C(=O)NC(=N2)CC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,5-diethyl-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides in formic acid, which leads to the formation of thienopyrimidin-4-ones . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with triethyl orthoformate or dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine .
Chemical Reactions Analysis
2,5-Diethyl-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group on the compound.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
Pharmacological Applications
1. Calcium Receptor Antagonism
One of the notable applications of 2,5-diethyl-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is its role as a calcium receptor antagonist. Compounds in this class have been shown to inhibit calcium receptor activity, which is crucial for maintaining calcium homeostasis in mammals. This inhibition can lead to various therapeutic effects, including the management of conditions associated with abnormal calcium levels such as hypercalcemia and certain types of hypertension .
2. Anticancer Properties
Recent studies have indicated that thieno[2,3-d]pyrimidine derivatives exhibit anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth. Specifically, 2,5-diethyl-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has been investigated for its potential to target specific cancer cell lines effectively .
3. Antimicrobial Activity
Research has also highlighted the antimicrobial properties of thieno[2,3-d]pyrimidine derivatives. These compounds have demonstrated effectiveness against a range of bacterial and fungal pathogens. The structural features of 2,5-diethyl-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways within these organisms .
Synthesis and Derivative Research
The synthesis of 2,5-diethyl-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can be achieved through various methodologies involving starting materials like ethyl cyanoacetate and sulfur-containing compounds. The Gewald reaction is one such method that has been employed successfully to create this compound and its derivatives. The exploration of these derivatives often leads to enhanced biological activity or altered pharmacological profiles .
Case Studies
Case Study 1: Calcium Receptor Antagonism
In a study focusing on calcium receptor antagonists derived from thieno[2,3-d]pyrimidines, researchers administered varying doses of 2,5-diethyl-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one to animal models with induced hypercalcemia. The results showed a significant reduction in serum calcium levels compared to control groups, indicating its potential therapeutic use in managing calcium-related disorders.
Case Study 2: Anticancer Activity
A series of experiments evaluated the anticancer effects of 2,5-diethyl-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one on several human cancer cell lines. The compound exhibited dose-dependent cytotoxicity with IC50 values indicating effective inhibition of cell proliferation. Mechanistic studies revealed that the compound induced apoptosis through mitochondrial pathways.
Mechanism of Action
The mechanism of action of 2,5-diethyl-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2,5-diethyl-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one with structurally related analogs, focusing on substituent effects and inferred pharmacological profiles:
Structural and Functional Analysis
- Substituent Effects: Alkyl Groups (Target Compound): The diethyl and methyl substituents likely improve membrane permeability due to increased lipophilicity. However, excessive bulk may reduce solubility, a trade-off common in medicinal chemistry . This modification could shift activity toward polar targets (e.g., kinases) compared to the alkylated analog . Thioether (CAS 573945-48-9): The thioether and aromatic benzyl group may stabilize interactions with hydrophobic binding pockets or sulfur-recognizing enzymes, offering distinct selectivity profiles .
Ring System Modifications :
Notes
Pharmacological Data Limitations: Direct activity data for 2,5-diethyl-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one are absent in the provided evidence. Inferences rely on structural analogs and patent claims for TRPA1 inhibition .
Structural Diversity : Substitutions at the 2, 3, 5, and 6 positions significantly alter electronic and steric properties, necessitating empirical testing to validate target engagement.
Synthetic Challenges: Alkyl substituents may complicate purification due to increased hydrophobicity, whereas amino or thioether groups introduce reactivity that requires careful handling .
Biological Activity
The compound 2,5-diethyl-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a member of the thienopyrimidine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial properties, potential therapeutic applications, and underlying mechanisms of action.
Synthesis
The synthesis of thienopyrimidine derivatives typically involves multi-step reactions starting from readily available precursors. For instance, the Gewald reaction is a common method used to synthesize thienopyrimidines by reacting elemental sulfur with cyanoacetates and amines. The specific synthesis pathway for 2,5-diethyl-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves several steps that yield high purity and yield of the target compound.
Antimicrobial Activity
Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial properties. A study assessed the antimicrobial activity of various thienopyrimidine compounds against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) in the low micromolar range, indicating potent activity against these pathogens .
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| 2,5-Diethyl-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one | 16 | 32 |
| Reference Standard (e.g., Ciprofloxacin) | 1 | 1 |
Antitubercular Activity
In addition to general antimicrobial effects, thienopyrimidine derivatives have shown promising results against Mycobacterium tuberculosis. Compounds similar to 2,5-diethyl-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one were evaluated for their antitubercular activity using the microplate Alamar Blue assay. The study found that several derivatives exhibited significant antitubercular activity with MIC values comparable to established antitubercular drugs .
The biological activities of thienopyrimidines are often attributed to their ability to inhibit key enzymes involved in bacterial metabolism and cell wall synthesis. For example, some derivatives have been identified as inhibitors of bacterial DNA gyrase and topoisomerase IV, critical enzymes for bacterial replication .
Case Study: Dual Action Against CNS Disorders
Another area of interest is the potential application of thienopyrimidines in treating central nervous system disorders. Research has indicated that certain derivatives may act as dual antagonists of serotonin receptors (5-HT1A and 5-HT1B), suggesting a potential role in managing conditions such as depression and anxiety .
Toxicity Studies
Toxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro hemolytic assays conducted on selected thienopyrimidine derivatives indicated low toxicity levels up to concentrations of 200 µmol/L. This suggests a favorable safety margin for further pharmacological studies .
Q & A
Q. What are the optimized synthetic routes for 2,5-diethyl-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation of ethyl 2-amino-thiophene-3-carboxylate derivatives with lactams or ketones. For example, γ-butyrolactam and phosphorus oxychloride (POCl₃) at 368–371 K yield thieno[2,3-d]pyrimidin-4-ones with high purity . Key factors include:
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Multi-modal characterization is critical:
- XRD : Resolves crystal structure and confirms bicyclic core geometry (e.g., bond angles and torsion angles) .
- ¹H/¹³C NMR : Identifies substituent patterns (e.g., diethyl/methyl groups at positions 2,5,6) .
- IR Spectroscopy : Validates carbonyl (C=O) stretching at ~1700 cm⁻¹ and thiophene ring vibrations .
Q. What in vitro assays are recommended for preliminary pharmacological screening?
- Methodological Answer : Use target-specific assays based on structural analogs:
- TRPA1 Inhibition : Calcium flux assays in HEK293 cells expressing human TRPA1 channels (IC₅₀ values <1 μM for related derivatives) .
- Kinase Inhibition : FGFR1 enzymatic assays with ATP competition monitored via fluorescence polarization .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of potent FGFR1 inhibitors from this scaffold?
- Methodological Answer :
- C-2 Substitution : Introducing electron-withdrawing groups (e.g., nitro, cyano) at C-2 enhances FGFR1 binding affinity by 3–5 fold .
- Thiophene Modifications : Methyl/ethyl groups at positions 5/6 improve metabolic stability (t₁/₂ >2 hrs in liver microsomes).
- Data Table :
| Substituent (Position) | FGFR1 IC₅₀ (nM) | Solubility (µg/mL) |
|---|---|---|
| -H (C-2) | 850 | 12 |
| -NO₂ (C-2) | 120 | 8 |
| -CN (C-2) | 95 | 6 |
- Docking Studies : PyMOL or AutoDock Vina models show nitro groups forming hydrogen bonds with Lys514 in FGFR1’s ATP pocket .
Q. What computational strategies resolve contradictions in TRPA1 inhibition data across analogs?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Compare binding modes of 2,5-diethyl-6-methyl derivatives vs. bulkier tert-butyl analogs (e.g., 4k in ). Bulky groups may sterically hinder TRPA1 access.
- Free Energy Calculations (MM/PBSA) : Quantify ΔG binding differences. For example, diethyl groups yield ΔG = -42 kcal/mol vs. -38 kcal/mol for dimethyl analogs .
Q. How can regioselectivity challenges in electrophilic substitution reactions be addressed?
- Methodological Answer :
- Directing Groups : Install amino or methoxy groups at C-3 to direct electrophiles to C-5/C-6 positions.
- Lewis Acid Catalysis : Use BF₃·Et₂O to enhance selectivity during nitration or halogenation .
- Monitoring : LC-MS tracks reaction progress; quenching intermediates at 30-min intervals optimizes yield .
Methodological Notes
- Synthesis Optimization : Scale-up requires solvent screening (e.g., DMF vs. toluene) to balance yield and safety .
- Biological Assays : Include positive controls (e.g., HC-030031 for TRPA1) and validate results across 3+ cell lines .
- Data Conflict Resolution : Cross-validate XRD/NMR data with computational models to confirm substituent orientation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
